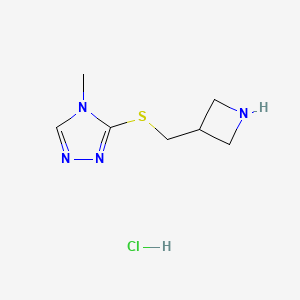

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride

Descripción general

Descripción

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of an azetidine ring, a triazole ring, and a thioether linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Thioether Linkage: The azetidine ring is then reacted with a thiol compound to introduce the thioether linkage.

Formation of the Triazole Ring: The final step involves the cyclization of the intermediate compound to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfur Center

The thioether group (-S-) undergoes S-alkylation and nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

In the presence of cesium carbonate (Cs₂CO₃) and DMF, the sulfur atom in the thioether can act as a nucleophile. This reaction is analogous to the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with bromoacetaldehyde diethyl acetal, yielding S-alkylated intermediates (84% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromoacetaldehyde | Cs₂CO₃, DMF, 0°C → 60°C, 18h | 3-((2,2-diethoxyethyl)thio)-4-methyl-4H-1,2,4-triazole | 84% |

-

Reactivity with electrophiles :

The thiol group in analogous triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) reacts with ethyl bromoacetate to form ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, demonstrating potential for further functionalization .

Oxidation of the Thioether Group

The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

Oxidation with H₂O₂ or mCPBA :

While not explicitly reported for this compound, analogous thioethers (e.g., 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol) undergo oxidation to sulfoxides (R-SO) and sulfones (R-SO₂) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Reactivity of the Azetidine Ring

The azetidine (3-membered nitrogen heterocycle) participates in ring-opening and alkylation reactions:

-

Acid-catalyzed ring-opening :

In acidic media, the azetidine ring may undergo protonation at the nitrogen, leading to ring cleavage. For example, 4-(azetidin-3-yl)-3-propyl-4H-1,2,4-triazole forms open-chain amines when treated with HCl . -

N-Alkylation :

The azetidine nitrogen can react with alkyl halides or epoxides to form quaternary ammonium salts, as observed in azetidine-containing sulfonamide derivatives.

Acid-Base Reactions

The hydrochloride salt form enhances water solubility and participates in acid-base equilibria:

-

Deprotonation :

In alkaline conditions (pH > 9), the triazole nitrogen (pKa ~6–8) and azetidine NH (pKa ~9–10) undergo deprotonation, forming a free base that precipitates from solution .

Coordination Chemistry

The triazole and azetidine moieties can act as ligands for metal ions:

-

Complexation with transition metals :

Triazole-thiols form stable complexes with Ag⁺, Cu²⁺, and Fe³⁺ via sulfur and nitrogen donor atoms. For example, 4-methyl-4H-1,2,4-triazole-3-thiol forms self-assembled monolayers on silver electrodes, indicating strong Ag–S bonding .

Experimental Insights

-

S-Alkylation Optimization :

Reactions with bromoacetaldehyde diethyl acetal require precise temperature control (0°C → 60°C) and argon atmosphere to prevent oxidation . -

Bisulfite Adduct Formation :

Aldehyde intermediates (e.g., 2-((triazol-3-yl)thio)acetaldehyde) can be stabilized as sodium bisulfite adducts for isolation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial growth .

Anticancer Properties

Recent investigations have revealed that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific cellular pathways involved in programmed cell death. This property positions it as a potential lead compound for further development in cancer therapeutics .

Fungicide Development

The compound has been evaluated for its fungicidal properties against various plant pathogens. Its ability to inhibit fungal growth suggests that it could be developed into a new class of agricultural fungicides. Field trials are necessary to assess its efficacy and safety in real-world agricultural settings .

Plant Growth Regulation

Preliminary studies indicate that this compound may influence plant growth positively by enhancing root development and overall plant vigor. This effect could be attributed to its interaction with plant hormonal pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine Derivatives: Compounds with similar azetidine rings.

Triazole Derivatives: Compounds containing triazole rings.

Thioether Compounds: Compounds with thioether linkages.

Uniqueness

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to its combination of an azetidine ring, a triazole ring, and a thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of an azetidine ring , a triazole ring , and a thioether linkage . Its molecular formula is with a molecular weight of 220.72 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClN4S |

| Molecular Weight | 220.72 g/mol |

| CAS Number | 1864054-31-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The triazole moiety is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological receptors .

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

For instance, a study noted that certain triazole derivatives showed enhanced cytotoxicity against melanoma cells compared to other cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives are recognized for their effectiveness against a variety of pathogens. The presence of sulfur in the structure has been shown to enhance the antimicrobial potency compared to non-thiolated counterparts .

Study on Anticancer Activity

In a study evaluating several triazole derivatives, this compound was assessed for its cytotoxic effects using the MTT assay. Results indicated that it significantly inhibited cell proliferation in melanoma cell lines, suggesting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various triazole compounds, including this one. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infectious diseases .

Comparison with Similar Compounds

When compared to other azetidine and triazole derivatives, this compound stands out due to its unique structural features which enhance its biological activity:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Azetidine Derivatives | Variable (depends on substitution) | Basic structure similar to target compound |

| Triazole Derivatives | Anticancer, Antimicrobial | Stable structure with diverse interactions |

| Thioether Compounds | Enhanced potency | Sulfur enhances reactivity and binding |

Propiedades

IUPAC Name |

3-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOULQKYLNNRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.